N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
CAS No.:
Cat. No.: VC15639673
Molecular Formula: C22H21N5O4S2
Molecular Weight: 483.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N5O4S2 |
|---|---|
| Molecular Weight | 483.6 g/mol |
| IUPAC Name | N,2-dimethyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C22H21N5O4S2/c1-14-7-8-15(13-20(14)33(30,31)24-2)21-18-5-3-4-6-19(18)22(27-26-21)25-16-9-11-17(12-10-16)32(23,28)29/h3-13,24H,1-2H3,(H,25,27)(H2,23,28,29) |
| Standard InChI Key | MUNNYYPAUIOQLL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)NC |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
N,2-Dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide features a benzenesulfonamide core substituted with a phthalazine moiety and a sulfamoylphenyl group. The IUPAC name—N,2-dimethyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide—reflects its intricate architecture. Key structural attributes include:
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Sulfonamide groups: Both the benzene ring and the phthalazine moiety are functionalized with sulfonamide (-SONH) groups, enhancing hydrogen-bonding potential and solubility.
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Phthalazine scaffold: The phthalazine ring system contributes to π-π stacking interactions, a feature common in kinase inhibitors .
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N-methylation: Methyl groups at the N-position of the sulfonamide and the benzene ring modulate steric effects and metabolic stability.
Table 1: Molecular Properties of N,2-Dimethyl-5-{4-[(4-Sulfamoylphenyl)Amino]Phthalazin-1-yl}Benzenesulfonamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 483.6 g/mol |
| IUPAC Name | N,2-dimethyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)NC |
| PubChem CID | 1598131 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide involves multi-step organic reactions, typically requiring:
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Sulfonylation: Introduction of sulfonamide groups via reactions with sulfonyl chlorides, as exemplified by the use of 4-formylbenzenesulfonyl chloride in analogous syntheses .
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Phthalazine functionalization: Coupling of the phthalazine moiety to the benzene ring through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
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Methylation: Selective N-methylation using methylating agents like methyl iodide under controlled conditions.
Critical challenges include maintaining regioselectivity during phthalazine substitution and optimizing reaction yields through solvent choice (e.g., dichloromethane) and catalysts .
Reaction Optimization
Studies on related compounds highlight the importance of:
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Temperature control: Reactions often proceed at room temperature to prevent side product formation .
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Purification techniques: Chromatography (e.g., silica gel with methanol/CHCl) is essential for isolating the target compound in ≥75% yields .
Biological Activities and Mechanisms
Enzyme Inhibition
The dual sulfonamide groups enhance binding affinity for enzymes such as carbonic anhydrase (CA) and autotaxin (ATX), as seen in patent US11059794B2 . These enzymes are implicated in pH regulation and lysophosphatidic acid (LPA) biosynthesis, respectively, making them targets for metabolic and inflammatory diseases .
Pharmacological Considerations
Solubility and Bioavailability
Despite its therapeutic promise, the compound’s high molecular weight (483.6 g/mol) and lipophilic phthalazine moiety may limit aqueous solubility. Strategies to improve bioavailability include:
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Prodrug formulations: Masking sulfonamide groups with biodegradable esters.
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Nanoencapsulation: Use of lipid-based nanoparticles to enhance cellular uptake.
Toxicity Profiles
Sulfonamide-based compounds are associated with hypersensitivity reactions and renal toxicity. Preclinical studies on analogs suggest dose-dependent hepatotoxicity, necessitating rigorous safety evaluations.
Future Research Directions
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Targeted kinase assays: Screening against kinase panels to identify specific targets (e.g., EGFR, VEGFR).
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Structural optimization: Introducing polar substituents (e.g., hydroxyl groups) to improve solubility without compromising activity.
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In vivo efficacy studies: Evaluating pharmacokinetics and tumor suppression in murine models .
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